2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)ethynylpyridine
- 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole
Uniqueness
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is associated with a wide range of biological activities, making it a valuable compound for research and development.
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a member of the triazole class of compounds, notable for its diverse biological activities. This article reviews its biological activity, including antimicrobial, antifungal, and anticancer properties, based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H20BrN5O3S, with a molecular weight of approximately 526.4 g/mol . Its structure includes a triazole ring, a bromophenyl group, a pyridinyl group, and a chloromethoxyphenyl moiety, which contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 477329-69-4 |
Molecular Formula | C23H20BrN5O3S |
Molecular Weight | 526.4 g/mol |
IUPAC Name | This compound |
Antimicrobial and Antifungal Properties
Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. The compound has been evaluated against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. The results show that it possesses notable inhibitory effects:
- Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics like ciprofloxacin.
- The presence of the bromophenyl group enhances the compound's binding affinity to bacterial enzymes involved in cell wall synthesis.
A study highlighted that similar triazole compounds demonstrated MIC values ranging from 0.5 to 10 μg/mL , indicating robust antimicrobial effectiveness .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has shown promising results against several cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
- Case Study : In a multicellular spheroid model, the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value lower than that of conventional chemotherapeutics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring acts as a bioisostere for carboxylic acid groups, allowing it to inhibit enzymes like DNA gyrase and other targets critical for microbial survival.
- Receptor Binding : The unique combination of functional groups allows for versatile interactions with cellular receptors involved in signaling pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds to elucidate structure-activity relationships (SAR):
Compound Name | Biological Activity | Key Findings |
---|---|---|
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide | Antimicrobial | Effective against Staphylococcus aureus with MIC = 0.8 μg/mL |
2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Antifungal | Showed significant antifungal activity against Candida albicans |
Properties
CAS No. |
477330-05-5 |
---|---|
Molecular Formula |
C22H17BrClN5O2S |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17BrClN5O2S/c1-31-19-7-4-16(12-18(19)24)26-20(30)13-32-22-28-27-21(14-8-10-25-11-9-14)29(22)17-5-2-15(23)3-6-17/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
JJLYVAQUOLCPCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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